2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one
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Overview
Description
2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyranone core, which is a six-membered ring containing an oxygen atom, and is substituted with a benzyloxy group and an acetylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.
Attachment of the Acetylpiperazine Moiety: The acetylpiperazine moiety can be attached through an acylation reaction using acetyl chloride and piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyloxy and acetylpiperazine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylpiperazine-1-carbonyl)phenyl-1H-benzo[d]imidazole-4-carboxamide: This compound shares the acetylpiperazine moiety and has been studied for its potential as a poly ADP-ribose polymerase (PARP) inhibitor.
2-(4-acetylpiperazine-1-carbonyl)phenyl-1H-benzo[d]imidazole-4-carboxamide derivatives: These derivatives have shown promising biological activities and are used in structure-activity relationship studies.
Uniqueness
2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is unique due to its combination of a pyranone core with benzyloxy and acetylpiperazine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-acetylpiperazine-1-carbonyl)-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C19H20N2O5/c1-14(22)20-7-9-21(10-8-20)19(24)17-11-16(23)18(13-26-17)25-12-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
InChI Key |
LJDFPYVNFKOKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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